molecular formula C14H9BrClF3N2O B10969702 1-(4-Bromo-3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea

1-(4-Bromo-3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B10969702
M. Wt: 393.58 g/mol
InChI Key: AZYFZBPISUAQOR-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenylurea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-bromo-3-chloroaniline with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the phenylurea structure.

    Hydrolysis: Under acidic or basic conditions, the urea bond can be hydrolyzed to yield the corresponding amines and carbon dioxide.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenylureas, while hydrolysis will produce the corresponding amines.

Scientific Research Applications

1-(4-Bromo-3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its activity against certain diseases.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 1-(4-Bromo-3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of bromine, chlorine, and trifluoromethyl groups can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

    1-(4-Bromo-3-chlorophenyl)-3-phenylurea: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.

    1-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea: Lacks the bromine atom, potentially altering its reactivity and applications.

    1-(4-Bromo-3-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea: The position of the trifluoromethyl group is different, which can influence its overall properties.

Uniqueness: 1-(4-Bromo-3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea is unique due to the specific combination and positions of its substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C14H9BrClF3N2O

Molecular Weight

393.58 g/mol

IUPAC Name

1-(4-bromo-3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C14H9BrClF3N2O/c15-11-5-4-10(7-12(11)16)21-13(22)20-9-3-1-2-8(6-9)14(17,18)19/h1-7H,(H2,20,21,22)

InChI Key

AZYFZBPISUAQOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC(=C(C=C2)Br)Cl)C(F)(F)F

Origin of Product

United States

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